Defined Chiral Identity as a Pharmacopeial Reference Standard
The (R)-enantiomer is specifically listed as a certified reference impurity for the approved drug Nirogacestat, commercially designated as 'Nirogacestat impurity 6' . This contrasts with the (S)-enantiomer, which is the core chiral synthon for the active pharmaceutical ingredient (API) . The critical differentiation is one of function: the (R)-isomer is a necessity for analytical quality control (identification, purity testing) of a marketed drug, a role that the (S)-isomer cannot fulfill.
| Evidence Dimension | Designated use in regulated pharmaceutical analysis |
|---|---|
| Target Compound Data | (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, cataloged as a reference standard for the impurity (R,R)-diastereomer of Nirogacestat |
| Comparator Or Baseline | (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1213536-98-1), cataloged as the chiral intermediate for Nirogacestat API synthesis |
| Quantified Difference | Mutually exclusive functions: impurity reference standard vs. API synthon |
| Conditions | Defined by the ICH guideline for impurity profiling of chiral drugs; application is in HPLC and LC-MS analytical method validation for Nirogacestat. |
Why This Matters
This functional exclusivity means procurement of the (R)-isomer is non-negotiable for any laboratory tasked with release testing or stability monitoring of Nirogacestat.
